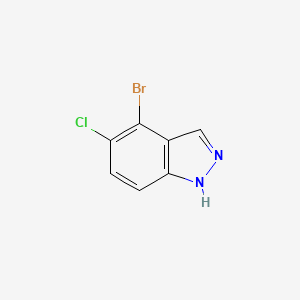

4-Bromo-5-chloro-1H-indazole

Descripción general

Descripción

4-Bromo-5-chloro-1H-indazole is a chemical compound with the CAS Number: 1056264-74-4 . It has a molecular weight of 231.48 and its IUPAC name is 4-bromo-5-chloro-1H-indazole . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 1H-indazole involves a cyclization step . A previous mechanism for this step was found to be nonfeasible, and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclizations .

Molecular Structure Analysis

The molecular structure of 4-Bromo-5-chloro-1H-indazole is represented by the linear formula C7H4BrClN2 . The InChI code for this compound is 1S/C7H4BrClN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H, (H,10,11) .

Physical And Chemical Properties Analysis

4-Bromo-5-chloro-1H-indazole is a solid substance at room temperature . It has a molecular weight of 231.48 . It should be stored in a dry room at normal temperature .

Aplicaciones Científicas De Investigación

Drug Discovery

4-Bromo-5-chloro-1H-indazole is a valuable scaffold in medicinal chemistry. Its core structure is found in many pharmacologically active compounds. Researchers utilize this compound to synthesize novel drugs that can interact with various biological targets. For instance, derivatives of this compound have been studied for their potential as kinase inhibitors, which are crucial in cancer therapy .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. Its halogenated indazole ring can undergo various chemical reactions, allowing for the construction of complex molecules. This is particularly useful in synthesizing compounds with potential therapeutic properties .

Material Science

Due to its stable heterocyclic framework, 4-Bromo-5-chloro-1H-indazole can be used in material science. It can be incorporated into polymers or other materials to impart specific electronic or photophysical properties, which are essential in developing new materials for electronics and photonics.

Biological Studies

The indazole moiety is a common feature in molecules that exhibit biological activity. As such, 4-Bromo-5-chloro-1H-indazole can be used to create probes or agents for biological studies, helping to understand cellular processes and disease mechanisms .

Agricultural Chemistry

In the field of agricultural chemistry, 4-Bromo-5-chloro-1H-indazole can be used to develop new pesticides or herbicides. Its structural versatility allows for the creation of compounds that can target specific pests or weeds without harming crops or the environment .

Analytical Chemistry

As a standard or reference compound, 4-Bromo-5-chloro-1H-indazole is used in analytical chemistry to calibrate instruments or validate methods. Its well-defined structure and properties make it an ideal candidate for such applications .

Chemical Education

In academic settings, this compound is used to teach advanced organic chemistry concepts. It provides a practical example of heterocyclic chemistry and the reactivity of halogenated compounds .

Environmental Studies

Researchers may use 4-Bromo-5-chloro-1H-indazole to study environmental processes, such as the fate of halogenated compounds in nature. Understanding its degradation and interaction with other environmental factors is key to assessing its impact on ecosystems .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole, including 4-Bromo-5-chloro-1H-indazole, need to be explored further for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

4-bromo-5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWQXAIHQCZDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

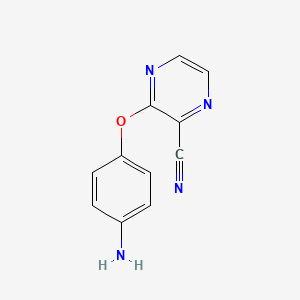

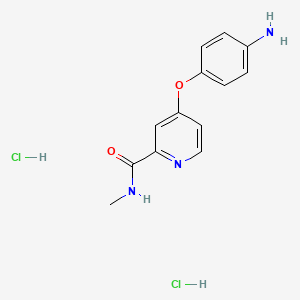

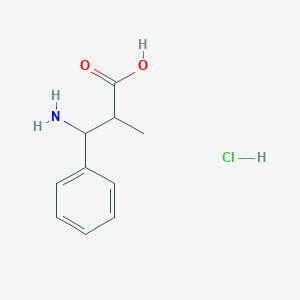

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)

![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)

![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)

![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)

![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)